molecular formula C14H12ClN3O B2679704 5-{[(3-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 884994-41-6

5-{[(3-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B2679704
CAS No.: 884994-41-6
M. Wt: 273.72
InChI Key: BNTYDFCRCYKWPC-UHFFFAOYSA-N
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Description

5-{[(3-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one is a chemical compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This compound, in particular, has been studied for its potential therapeutic applications and its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(3-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the reaction of 3-chlorobenzylamine with a suitable benzodiazepine precursor. One common method is the condensation reaction between 3-chlorobenzylamine and 2-amino-2,3-dihydro-1H-1,3-benzodiazol-2-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can improve yield and reduce reaction times. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-{[(3-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted benzodiazepine derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its interactions with biological systems, including its binding to receptors and its effects on cellular processes.

    Medicine: The compound’s pharmacological properties make it a candidate for the development of new therapeutic agents, particularly for the treatment of anxiety, insomnia, and other neurological disorders.

    Industry: In the pharmaceutical industry, the compound is used in the development and testing of new drugs, as well as in quality control processes.

Mechanism of Action

The mechanism of action of 5-{[(3-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets in the body. The compound is known to bind to the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the inhibitory effects of GABA, the compound exerts its anxiolytic, sedative, and anticonvulsant effects. The binding of the compound to GABA receptors increases the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its strong anxiolytic effects and shorter half-life compared to diazepam.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

5-{[(3-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to its specific chemical structure, which imparts distinct pharmacological properties. The presence of the 3-chlorophenyl group and the benzodiazepine core structure contribute to its unique binding affinity and efficacy at GABA receptors. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-[(3-chlorophenyl)methylamino]-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O/c15-10-3-1-2-9(6-10)8-16-11-4-5-12-13(7-11)18-14(19)17-12/h1-7,16H,8H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTYDFCRCYKWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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